Diacetylspermine

説明

Overview of Polyamine Biological SignificancePolyamines are a class of ubiquitous organic compounds characterized by multiple amine groups, playing indispensable roles in the biochemical and physiological processes of all living cells, from bacteria to humans. The primary polyamines include putrescine, spermidine, and sperminehmdb.cafrontiersin.orgcapes.gov.brnih.govnih.gov. These biomolecules are essential for maintaining normal cellular metabolismmdpi.com.

Their diverse functions encompass the regulation of cell growth and proliferation, stabilization of the negative charges of DNA and RNA, and involvement in RNA transcription and protein synthesis capes.gov.brnih.govnih.govsmolecule.comwikipedia.org. Polyamines also contribute to cell division and differentiation, gene expression, cellular homeostasis, and signal transduction frontiersin.orgnih.govsmolecule.com. Furthermore, they are implicated in programmed cell death (apoptosis) and the regulation of immune responses, including the modulation of calcium-dependent immune processes frontiersin.orgcapes.gov.brcaymanchem.comfishersci.no. Spermine, for instance, is known to inhibit neuronal nitric oxide synthase (nNOS) fishersci.no.

Polyamines are synthesized endogenously from the amino acid ornithine and are interconvertible, forming a tightly regulated metabolic pool within the cell capes.gov.brnih.gov. Beyond endogenous production, an exogenous supply of polyamines is obtained through dietary intake and intestinal absorption of products from bacterial metabolism capes.gov.brnih.govnih.gov. The intracellular concentration of polyamines is strictly controlled, with ornithine decarboxylase serving as a key enzyme in their synthesis pathway capes.gov.brnih.gov. While vital for cellular functions, an excess of polyamines can be detrimental nih.gov.

Table 1: Key Polyamines and Their General Biological Roles

| Polyamine | Primary Structure | Key Biological Roles |

| Putrescine | Diamine | Precursor for spermidine and spermine synthesis; involved in cell growth and differentiation. |

| Spermidine | Triamine | Precursor for spermine synthesis; essential for cell growth, protein synthesis, nucleic acid stability, and autophagy induction. nih.govwikipedia.orgfishersci.at |

| Spermine | Tetramine | Stabilizes nucleic acids (DNA/RNA), regulates cell growth and proliferation, involved in protein synthesis, immune processes, and acts as a free radical scavenger. capes.gov.brwikipedia.orgfishersci.no |

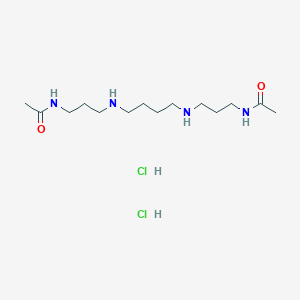

N1,N12-Diacetylspermine's Position within the Polyamine LandscapeN1,N12-Diacetylspermine (DiAcSpm) is a diacetylated derivative of spermine, distinguished by the presence of two acetyl groups attached to the N1 and N12 nitrogen atoms of the spermine backbonesmolecule.comcaymanchem.comglpbio.com. This compound is found across all living organisms, from bacteria to humanshmdb.ca. Within the human polyamine pool, DiAcSpm is typically a minor component, constituting less than 0.5% of the total polyamines in normal urinenih.gov.

DiAcSpm plays a crucial role in the polyamine back-conversion pathway, a mechanism for regulating intracellular polyamine concentrations hmdb.ca. Its formation occurs through two acetylation steps of spermine, primarily catalyzed by N-acetyltransferases, such as spermine/spermidine N1-Acetyltransferase 1/2 (SAT1/2) mdpi.com. In its degradation, DiAcSpm serves as a substrate for polyamine oxidase (PAOX), an enzyme that catalyzes the oxidation of N1-acetylspermine to spermidine and N1-acetylspermidine to putrescine hmdb.ca. Notably, DiAcSpm exhibits lower Michaelis constant (Km) and higher maximum reaction rate (Vmax) values compared to non-acetylated spermine, indicating it is a more efficient substrate for polyamine oxidase, thereby facilitating polyamine catabolism caymanchem.comglpbio.com.

The chemical structure of DiAcSpm, possessing a positive charge at physiological pH, enables its interaction with negatively charged macromolecules like DNA and RNA smolecule.com. This property allows DiAcSpm to potentially influence gene expression and cellular signaling pathways by binding to these molecules smolecule.com. Research also suggests that DiAcSpm may modulate the activity of specific enzymes involved in polyamine metabolism, further highlighting its role in cellular regulation smolecule.com.

Detailed research findings have indicated that elevated levels of DiAcSpm are observed in various biological contexts, particularly in the urine and tissues of individuals with certain cancers, including colorectal cancer, non-small-cell lung cancer, breast cancer, bladder cancer, hepatocellular carcinoma, and leukemia mdpi.comsmolecule.comcaymanchem.comglpbio.comnih.govresearchgate.netmimedb.orgcolab.ws. This consistent upregulation has led to its investigation as a potential non-invasive biomarker for cancer detection and monitoring disease progression smolecule.comcaymanchem.comglpbio.comresearchgate.net.

In vitro studies have provided insights into DiAcSpm's biological activity within cancer cells. For instance, DiAcSpm has been shown to promote cell proliferation by regulating specific microRNAs and cellular pathways smolecule.comnih.gov. This includes the upregulation of cyclin D1 and cyclin E proteins, which are critical for cell cycle progression, and an influence on ATP production within cancer cells smolecule.comnih.gov.

Table 2: N1,N12-Diacetylspermine Metabolic Pathway Overview

| Process | Enzyme(s) Involved | Substrate(s) | Product(s) | Significance |

| Synthesis | Spermine/spermidine N1-Acetyltransferase 1/2 (SAT1/2) | Spermine | N1,N12-Diacetylspermine | Acetylation of spermine, contributing to polyamine interconversion. mdpi.com |

| Degradation | Polyamine Oxidase (PAOX) | N1,N12-Diacetylspermine (and N1-acetylspermine, N1-acetylspermidine) | N1-Acetylspermidine, 3-Acetamidobutanal, Hydrogen peroxide (from N1,N12-Diacetylspermine); Spermidine, Putrescine (from other acetylated polyamines) | Catabolism of acetylated polyamines, regulating intracellular concentrations. hmdb.cacaymanchem.comglpbio.com |

特性

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N1,n12-diacetylspermine Metabolism and Regulation

Biosynthetic Pathways and Precursors

The biosynthesis of N1,N12-Diacetylspermine is part of the broader polyamine metabolic pathway, which involves several key enzymes and precursors.

Spermidine/Spermine N1-Acetyltransferase (SAT1/SSAT) Activity and Regulation

Spermidine/spermine N1-acetyltransferase (SAT1, also known as SSAT) is a crucial enzyme in polyamine metabolism, catalyzing the acetylation of spermidine and spermine nih.govphysiology.orgmybiosource.com. This acetylation step is pivotal for the formation of N1,N12-Diacetylspermine. SAT1 adds acetyl groups from acetyl-CoA to the N1 position of spermidine or spermine, forming N1-acetylspermidine and N1-acetylspermine, respectively physiology.orgphysiology.org. In some circumstances, SAT1 can further acetylate N1-acetylspermine to produce N1,N12-Diacetylspermine nih.govphysiology.orgphysiology.orgmdpi.com.

SAT1 is typically present at very low intracellular levels but is highly inducible nih.govphysiology.orgmybiosource.comphysiology.org. Its expression and activity are tightly regulated by intracellular polyamine concentrations, with increased polyamine levels leading to a significant induction of SAT1 activity and mRNA nih.govphysiology.orgphysiology.orgnih.gov. This regulation occurs at multiple levels, including transcription, mRNA processing, mRNA translation, and protein stabilization physiology.org. For instance, high polyamine concentrations or the presence of polyamine analogs can increase SAT1 transcription and translation while reducing its protein degradation and incorrect mRNA splicing, thereby reinforcing elevated SAT1 protein levels and activity physiology.org. This induction is a key mechanism for maintaining polyamine homeostasis and influencing cellular processes such as growth physiology.orgphysiology.org.

SAT1 activity has been linked to various cellular functions beyond polyamine metabolism, including lipid and carbohydrate metabolism, by influencing acetyl-CoA and ATP content physiology.orgphysiology.org. Its dysregulation is observed in numerous pathological conditions, including cancer, where its expression is often altered nih.govphysiology.orgfrontiersin.org. For example, in certain tumor cells, polyamine analogs can cause a significant increase in Sat1 gene expression physiology.org.

Spermine Oxidase (SMOX) Involvement

SMOX is a flavoenzyme found in both the nucleus and cytoplasm uniprot.orgnih.gov. Its expression is frequently upregulated in response to inflammation and infection, conditions often associated with an increased risk of cancer nih.govfrontiersin.orgnih.gov. Elevated SMOX expression has been observed in various malignant tumors, including lung, prostate, colon, stomach, and liver cancers, and is considered a poor prognostic indicator in many cases frontiersin.orgdntb.gov.ua. The reactive oxygen species (ROS) produced by SMOX activity, particularly H2O2, can cause oxidative damage to DNA and other biomolecules, linking SMOX to inflammation and carcinogenesis nih.govdntb.gov.uanih.gov.

Role of Ornithine Decarboxylase (ODC1) and Adenosylmethionine Decarboxylase 1 (AMD1) in Polyamine Flux

Ornithine decarboxylase 1 (ODC1) and Adenosylmethionine Decarboxylase 1 (AMD1) are rate-limiting enzymes in the de novo biosynthesis of polyamines, which are precursors to N1,N12-Diacetylspermine nih.govmdpi.combiorxiv.orgnih.govd-nb.info.

Ornithine Decarboxylase 1 (ODC1) : ODC1 catalyzes the first committed step in polyamine synthesis, converting ornithine into putrescine nih.govmdpi.comwikipedia.orguniprot.org. Putrescine is then a precursor for spermidine and subsequently spermine nih.govmdpi.comwikipedia.orgresearchgate.net. ODC1 activity is essential for cell growth and proliferation, as polyamines are crucial for DNA, RNA, and protein synthesis, and for stabilizing DNA structure wikipedia.org. ODC1 is often upregulated in various cancers and is a transcriptional target of oncogenes like MYC nih.govd-nb.infowikipedia.org. Its activity is regulated by polyamine antizymes (OAZs) and antizyme inhibitors (AZINs) nih.govd-nb.infomdpi.com.

Adenosylmethionine Decarboxylase 1 (AMD1) : AMD1 (also known as S-adenosylmethionine decarboxylase or AdoMetDC) is the second rate-limiting enzyme in polyamine biosynthesis nih.govnih.govwikipedia.org. It produces decarboxylated S-adenosylmethionine (dcAdoMet), which serves as the aminopropyl donor for the synthesis of spermidine from putrescine and spermine from spermidine nih.govmdpi.comd-nb.inforesearchgate.netwikipedia.org. AMD1 plays a crucial regulatory role in this pathway wikipedia.org. Its activity is regulated by various mechanisms, including endocrine effects on transcription, direct activation by putrescine, inhibition of mRNA translation by spermidine and spermine, and increased ubiquitylation and protein degradation when polyamine levels are elevated nih.gov. AMD1 is transcribed as an inactive pro-enzyme that undergoes autocatalytic cleavage to become active, a process promoted by putrescine mdpi.com. The mammalian target of rapamycin complex 1 (mTORC1) can also regulate AMD1 levels by phosphorylating its pro-enzyme, extending its half-life and contributing to higher active enzyme levels, indicating an upregulation of polyamine metabolism during active growth mdpi.com.

Increased expression of ODC1 and AMD1 can lead to elevated polyamine flux, contributing to the production of diacetylspermine, even if total polyamine levels remain largely unaltered, as the increased flux may be balanced by increased acetylation and excretion biorxiv.orgnih.gov.

Catabolic Mechanisms of N1,N12-Diacetylspermine

The catabolism of N1,N12-Diacetylspermine is primarily mediated by polyamine oxidase (PAOX), also known as acetylpolyamine oxidase (APAO) nih.govphysiology.orgphysiology.org. N1,N12-Diacetylspermine, along with N1-acetylspermidine and N1-acetylspermine, are substrates for PAOX nih.govphysiology.orgphysiology.org. PAOX is a peroxisomal enzyme that catalyzes the oxidative deacetylation of these acetylated polyamines nih.govphysiology.org. This reaction cleaves the molecule, generating N-acetylaminopropanal and a smaller polyamine, effectively reversing the biosynthetic reactions physiology.orgnih.gov. For instance, N1,N12-Diacetylspermine can be oxidized by PAOX to produce N1-acetylspermidine and 3-acetylaminopropanal nih.govphysiology.orghmdb.cacaymanchem.com.

The catabolic pathway involving SAT1 and PAOX serves to prevent excessive intracellular polyamine accumulation nih.gov. While this pathway helps maintain polyamine homeostasis, the oxidative reactions catalyzed by PAOX (and SMOX) can generate reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), which may lead to oxidative damage nih.govphysiology.org. N1,N12-Diacetylspermine itself has been shown to be a better substrate for polyamine oxidase than non-acetylated spermine, exhibiting lower Km and higher Vmax values caymanchem.com.

Homeostatic Control of N1,N12-Diacetylspermine Levels

The cellular levels of N1,N12-Diacetylspermine, like other polyamines, are under stringent homeostatic control physiology.orgphysiology.orgbiorxiv.org. This intricate regulation ensures that polyamine concentrations are maintained within a narrow physiological range, critical for normal cellular functions such as growth, differentiation, and survival biorxiv.orgphysiology.orgmdpi.com. The primary enzyme responsible for this control in the context of DiAcSpm is Spermidine/Spermine N1-Acetyltransferase (SAT1/SSAT) physiology.orgphysiology.orgnih.gov.

When intracellular polyamine levels are high, SAT1 is rapidly induced nih.govphysiology.orgphysiology.orgnih.gov. This induction promotes the acetylation of polyamines, including the formation of N1,N12-Diacetylspermine nih.govphysiology.org. Acetylated polyamines can then either be excreted from the cell or further catabolized by polyamine oxidase (PAOX) nih.govphysiology.orgphysiology.org. This dual mechanism of excretion and degradation acts as a negative feedback loop, reducing the intracellular polyamine pool and thus helping to restore homeostasis nih.govphysiology.orgphysiology.org. Conversely, when polyamine levels are low, SAT1 activity and mRNA expression decrease, reducing polyamine catabolism and promoting their retention nih.gov.

Metabolic Flux Studies and Isotope Tracing in N1,N12-Diacetylspermine Production

Metabolic flux studies, particularly those employing stable isotope tracing, are powerful tools for elucidating the dynamic pathways involved in N1,N12-Diacetylspermine production and polyamine metabolism biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.netsemanticscholar.org. These techniques allow researchers to track the flow of labeled atoms through metabolic networks, providing insights into the rates of synthesis, interconversion, and degradation of metabolites.

In the context of N1,N12-Diacetylspermine, isotope tracing experiments have been used to confirm its precursors and understand the metabolic pathways contributing to its elevated levels in certain conditions, such as cancer biorxiv.orgnih.govfrontiersin.orgnih.gov. For example, studies using patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) have utilized stable isotope-labeled substrates to investigate this compound production biorxiv.orgnih.gov. Incubation of ex vivo tissue slices with 13C-glucose showed significantly elevated incorporation of the 13C-label into acetylated spermine metabolites, with the greatest increase observed for this compound biorxiv.orgnih.gov. This suggests that glucose can contribute to the carbon backbone of acetylated spermine metabolites biorxiv.orgnih.gov.

Further, 15N-methionine enrichment of spermidine and spermine has verified increased polyamine flux, and elevated tracer levels were also evident in acetylated metabolites, supporting the hypothesis that increased acetylation helps maintain polyamine levels under tight control, leading to elevated this compound biorxiv.orgnih.gov. Similarly, studies have shown that spermine is a direct medium precursor for N1,N12-Diacetylspermine, with over 95% labeling observed when labeled spermine substrates were used frontiersin.orgnih.gov.

These studies demonstrate that increased this compound tumor production can be a result of increased metabolic flux through the urea cycle and polyamine pathways, often driven by increased expression and activity of enzymes like SAT1, ODC1, and AMD1 biorxiv.orgnih.gov. Stable isotope tracing, often coupled with high-resolution mass spectrometry (HRAMS) or UHPLC-QqQ-MS, provides the sensitivity and detail necessary to identify substrate-product relationships and quantify metabolic changes, offering valuable insights into the dynamic regulation of N1,N12-Diacetylspermine researchgate.netsemanticscholar.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N1,N12-Diacetylspermine | 160032 |

| Spermine | 1103 |

| Spermidine | 1102 |

| Putrescine | 1045 |

| Ornithine | 6262 |

| Acetyl-CoA | 188 |

| S-adenosylmethionine (SAM) | 3475 |

| Decarboxylated S-adenosylmethionine (dcAdoMet) | 160030 |

| N1-acetylspermine | 122180 |

| N1-acetylspermidine | 122179 |

| 3-aminopropanal | 11130 |

| Hydrogen peroxide (H2O2) | 784 |

| 3-acetylaminopropanal | 134958 |

| Arginine | 227 |

| Methionine | 6137 |

| Glucose | 5793 |

| Urea | 1172 |

Enzyme Names and Corresponding Gene/Protein Names

| Enzyme Name | Gene/Protein Name |

| Spermidine/Spermine N1-Acetyltransferase | SAT1 / SSAT |

| Spermine Oxidase | SMOX |

| Ornithine Decarboxylase | ODC1 |

| Adenosylmethionine Decarboxylase | AMD1 / AdoMetDC |

| Polyamine Oxidase | PAOX / APAO |

| Spermidine Synthase | SRM / SPDSY |

| Spermine Synthase | SMS / SPMSY |

Future Directions and Therapeutic Potential of N1,n12-diacetylspermine Research

Elucidation of Unexplored Biological Roles and Mechanisms

While N1,N12-Diacetylspermine is recognized as a potential biomarker, its comprehensive biological roles and underlying mechanisms are still being actively explored. DiAcSpm interacts with various biological molecules, including negatively charged macromolecules like DNA and RNA, potentially influencing gene expression and cellular signaling pathways due to its positive charge at physiological pH smolecule.com. Studies indicate that DiAcSpm may modulate the activity of specific enzymes involved in polyamine metabolism, thereby playing a role in cellular regulation smolecule.com.

Detailed research findings have shed light on some of its specific functions, particularly in cancer biology. In in vitro studies, N1,N12-Diacetylspermine has been shown to promote cell proliferation by regulating specific microRNAs and cellular pathways smolecule.comnih.govscienceopen.com. For instance, it upregulates cyclin D1 and cyclin E proteins, which are crucial for cell cycle progression smolecule.comnih.gov. Furthermore, DiAcSpm treatment has been observed to increase ATP production in colorectal cancer (CRC) cell lines, suggesting its involvement in energy metabolism crucial for cancer cell survival and growth nih.govscienceopen.com. A notable mechanistic finding in CRC is the identification of the miR-559/cystathionine β-synthase (CBS) axis, where DiAcSpm accelerates CRC proliferation by regulating this pathway nih.gov. Despite these advancements, the specific mechanisms underlying its broader modes of action are not yet fully defined, and further investigation is warranted to explore the upstream pathways governing DiAcSpm production nih.gov.

Development of N1,N12-Diacetylspermine-Targeted Therapeutic Strategies

The observed dysregulation of polyamine metabolism, including elevated N1,N12-Diacetylspermine levels, in various diseases, particularly cancers, points towards its potential as a therapeutic target smolecule.comcaymanchem.commdpi.com. Given that increased polyamine levels are associated with enhanced cell proliferation, modulating polyamine metabolism represents a promising avenue for therapeutic intervention smolecule.comnih.gov.

Research suggests that N1,N12-Diacetylspermine's biological role in promoting colorectal cancer proliferation is, at least in part, dependent on its regulation of CBS nih.gov. This specific mechanistic insight opens possibilities for developing targeted therapies that interfere with the DiAcSpm-miR-559/CBS axis to inhibit cancer cell growth. The broader concept of targeting polyamine pathways, which involve the synthesis and catabolism of polyamines like spermine and its acetylated derivatives, is gaining interest as a strategy for novel therapeutic agents mdpi.com. Future therapeutic strategies could focus on inhibiting the enzymes responsible for DiAcSpm production or its downstream effects, or exploring methods to reduce its intracellular levels in pathological conditions nih.gov.

Integration of N1,N12-Diacetylspermine Studies with Multi-Omics Data

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach to comprehensively understand biological systems and disease complexities researchgate.netnih.govceu.esnih.gov. This approach allows for the elucidation of relationships between gene and protein expression and metabolite concentrations, providing insights into the balance between metabolite production and consumption nih.gov.

In the context of N1,N12-Diacetylspermine, integrating metabolomics with other omics technologies can clarify the metabolic profiles associated with specific genetic mutations and unravel the intricate pathways involved in disease progression researchgate.netnih.govmdpi.com. For instance, an integrated metabolomics and proteomics approach has been utilized to characterize biochemical and molecular alterations in early-stage lung adenocarcinoma tissue researchgate.net. This integrated analysis revealed an increase in polyamine biosynthesis, providing a direct link to N1,N12-Diacetylspermine as a diagnostic marker researchgate.net. Furthermore, the application of machine learning methods to analyze panels of polyamines, including DiAcSpm, has shown enhanced discrimination capabilities for diseases like colorectal cancer, demonstrating the power of combining metabolomics data with advanced computational approaches semanticscholar.org.

Advanced Clinical Validation and Translation of N1,N12-Diacetylspermine as a Biomarker

N1,N12-Diacetylspermine has emerged as a promising non-invasive biomarker for the diagnosis and prognosis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), gastric cancer, breast cancer, and ovarian cancer smolecule.comhmdb.camedchemexpress.comnih.govscienceopen.commdpi.comnih.govjst.go.jpescholarship.orgascopubs.orgnursingcenter.comresearchgate.netcolab.wsnih.govresearchgate.netresearchgate.netescholarship.orgspringernature.com. Its elevated levels have been observed in urine and serum samples of cancer patients smolecule.comjst.go.jpescholarship.orgascopubs.orgresearchgate.net.

Diagnostic Performance: Studies have demonstrated the diagnostic potential of N1,N12-Diacetylspermine across different cancer types.

| Cancer Type | Biofluid | Key Finding (e.g., AUC, Fold Change, Sensitivity, Specificity) | Reference |

| Colorectal Cancer | Urine | Median DiAcSpm/Cre: Cancer group (398.1 nM/g Cre) vs. Non-cancer group (158.1 nM/g Cre), p<0.001; AUC = 0.82; Sensitivity = 0.78, Specificity = 0.82 jst.go.jp | jst.go.jp |

| Colorectal Cancer | Urine | AUC = 0.794 (95% CI: 0.704–0.885, p < 0.0001) for differentiating CRC from benign and healthy controls semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |

| NSCLC | Serum | Elevated by 1.9-fold in prediagnostic sera; combined AUC with pro-SFTPB = 0.808 escholarship.orgascopubs.orgcolab.ws | escholarship.orgascopubs.orgcolab.ws |

| Ovarian Cancer | Urine | Elevated in malignant vs. benign tumors (P < 0.001); Sensitivity = 86.5%, Specificity = 65.2% colab.wsresearchgate.net | colab.wsresearchgate.net |

| Pediatric Cancer (Malignant Lymphoma) | Urine | Sensitivity = 77.8% colab.ws | colab.ws |

Note: AUC = Area Under the Receiver Operating Characteristic Curve; CI = Confidence Interval; NSCLC = Non-Small Cell Lung Cancer; Cre = Creatinine; pro-SFTPB = pro-surfactant protein B.

Prognostic Significance: Beyond diagnosis, N1,N12-Diacetylspermine also holds prognostic value. In patients with NSCLC, urinary N1,N12-Diacetylspermine has been identified as an independent prognostic factor for post-recurrent survival nih.goviiarjournals.orgnih.gov. This suggests that patients with recurrence who test positive for urinary DiAcSpm may require more intensive care, potentially contributing to improved prognosis iiarjournals.orgnih.gov. In colorectal cancer, high levels of DiAcSpm have been correlated with the clinical stage and Ki67 index, further supporting its role in disease monitoring nih.govscienceopen.com.

Broader Applications: The utility of N1,N12-Diacetylspermine extends beyond cancer. Studies have shown its potential as a urinary biomarker to monitor treatment response and bacterial load in pulmonary tuberculosis, with levels significantly decreasing upon successful treatment nih.govoup.com.

Challenges and Future Directions: Despite its promise, the diagnostic application of DiAcSpm has faced challenges, particularly due to a historical lack of diagnostic-grade antibodies for direct tissue detection nih.govscienceopen.com. However, recent advancements include the development of polyclonal antibodies capable of directly detecting DiAcSpm expression in paraffin-embedded tissues, which has facilitated in situ studies nih.govscienceopen.com. Furthermore, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for rapid, accurate, and precise quantification of DiAcSpm in various human biofluids, including plasma, urine, and saliva, paving the way for more routine clinical application escholarship.org. It is important to note that the diagnostic efficiency of DiAcSpm can vary by cancer type and stage, highlighting the need for further refinement to maximize its clinical applicability jst.go.jp. For example, studies have shown that urine N1,N12-Diacetylspermine may not be a useful marker for urinary bladder cancer nih.gov.

Continued research into advanced clinical validation and translation will focus on large-scale prospective studies, standardization of measurement techniques, and the development of robust diagnostic panels that may combine DiAcSpm with other biomarkers for enhanced sensitivity and specificity.

Q & A

Q. What statistical frameworks are optimal for analyzing longitudinal this compound data?

- Methodological Answer : Apply mixed-effects models to account for intra-subject variability in longitudinal urine metabolomics datasets. For cross-model comparisons (e.g., TM97 vs. TM98), use principal component analysis (PCA) to identify metabolic clusters, followed by Tukey’s post hoc test to assess significance of this compound as a discriminant feature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。